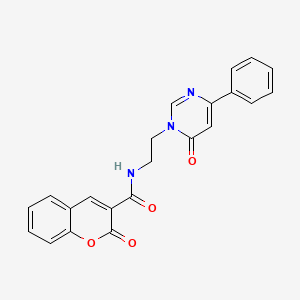

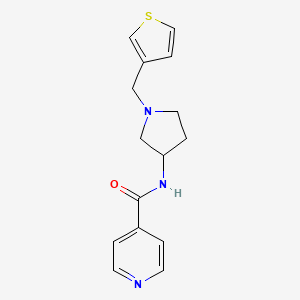

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various diseases.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of compounds including 2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide derivatives have been synthesized, with various biological properties being evaluated. These compounds were prepared using ethyl 2-oxo2H-chromene-3-carboxylate as a key intermediate, demonstrating potential antibacterial activity against multiple bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Crystal Structure Analysis

Research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related derivatives, which are closely related to the compound of interest, has provided insight into their crystal structures and how these structures vary with substitution and solvation. These studies contribute to understanding the molecular conformation and potential reactivity or binding properties of such compounds (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Antiproliferative Activities and Molecular Docking

Some derivatives of the compound, specifically pyrimidine-piperazine-chromene and -quinoline conjugates, have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies have provided insights into their potential mechanisms of action, highlighting the importance of the chromene and quinoline moieties when attached to pyrimide and piperazine moieties for enhancing anti-proliferative activities (I. Parveen, Naseem Ahmed, Danish Idrees, Parvez Khan, M. Hassan, 2017).

Applications in Polymer Synthesis

Research into aromatic polyamides with coumarin chromophores, which relate to the core structure of the specified compound, has explored their synthesis and properties. These polymers, characterized by photosensitive coumarin pendent groups, have demonstrated potential applications due to their good thermal properties and ability to undergo crosslinking under UV illumination. Such materials could have implications for the development of novel materials with specific optical or mechanical properties (M. Nechifor, 2009).

Pharmacological Effects

Further studies have investigated heterocyclic compounds containing the coumarin ring for their pharmacological effects. These studies have included the synthesis of pyridopyrimidine and pyridopyridine derivatives and their evaluation for cytotoxicity against breast carcinoma cell lines. This research adds to the understanding of the potential medicinal applications of compounds within this chemical space (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, A. Deeb, 2015).

Propriétés

IUPAC Name |

2-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c26-20-13-18(15-6-2-1-3-7-15)24-14-25(20)11-10-23-21(27)17-12-16-8-4-5-9-19(16)29-22(17)28/h1-9,12-14H,10-11H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLQWAWOSIFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)